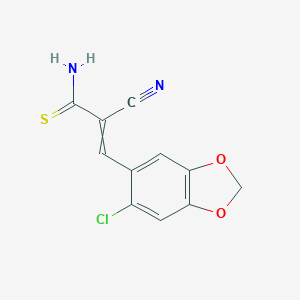

![molecular formula C13H12N2O2S B460895 2-Hydroxy-7,8,9-trimethyl-1H-thieno[2,3-b;4,5-b']dipyridin-4-one CAS No. 939888-52-5](/img/structure/B460895.png)

2-Hydroxy-7,8,9-trimethyl-1H-thieno[2,3-b;4,5-b']dipyridin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

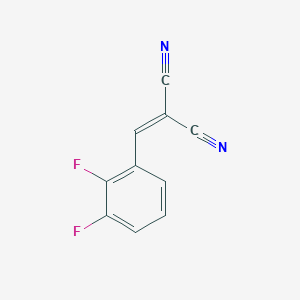

Thiophene derivatives, such as 2-Hydroxy-7,8,9-trimethyl-1H-thieno[2,3-b;4,5-b’]dipyridin-4-one, can be synthesized by heterocyclization of various substrates . For example, substituted 4-hydroxy-1H-thieno[2,3-b;4,5-b’]dipyridin-2-ones were prepared by the reactions of 3-cyanopyridine-2 (1H)-thiones with alkyl 4-chloroacetoacetates and by intramolecular cyclization of alkyl 4-(2-pyridylthio)acetoacetates or alkyl 3-(3-aminothieno[2,3-b]pyridin-2-yl)-3-oxopropionates under the action of bases .Molecular Structure Analysis

The molecular structure of 2-Hydroxy-7,8,9-trimethyl-1H-thieno[2,3-b;4,5-b’]dipyridin-4-one is based on a thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .Chemical Reactions Analysis

The synthesis of 2-Hydroxy-7,8,9-trimethyl-1H-thieno[2,3-b;4,5-b’]dipyridin-4-one involves several chemical reactions, including condensation and cyclization . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method to synthesize thiophene derivatives .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

The compound 2-Hydroxy-7,8,9-trimethyl-1H-thieno[2,3-b;4,5-b']dipyridin-4-one is a focus of research for its versatile synthesis techniques. For instance, Rodinovskaya and Shestopalov (2000) demonstrated the preparation of substituted 4-hydroxy-1H-thieno[2,3-b;4,5-b′]dipyridin-2-ones through reactions of 3-cyanopyridine-2(1H)-thiones with alkyl 4-chloroacetoacetates and by intramolecular cyclization, highlighting a method for generating derivatives of the compound (Rodinovskaya & Shestopalov, 2000). Similarly, El-Dean et al. (2009) synthesized functionalized thieno[2,3-b:4,5-b‘]dipyridines through a process involving 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxaldehyde, showcasing a method to transform the core compound into various functionalized systems (El-Dean et al., 2009).

Crystal Structure Analysis

The crystal structure of derivatives closely related to 2-Hydroxy-7,8,9-trimethyl-1H-thieno[2,3-b;4,5-b']dipyridin-4-one has been examined to understand its molecular arrangement and potential for interactions. Liu et al. (2006) determined the crystal structure of a similar compound, shedding light on the intramolecular hydrogen bonding and planarity of the thienopyridine ring, which could inform the design of compounds with specific physical or chemical properties (Liu, Jian-chao, He, Hong-wu, & Ding, Ming-Wu, 2006).

Derivative Synthesis for Biological Applications

Research into derivatives of 2-Hydroxy-7,8,9-trimethyl-1H-thieno[2,3-b;4,5-b']dipyridin-4-one aims to explore their potential biological applications. For example, the synthesis of thieno-fused heterocycles via intramolecular heteroannulation indicates a route to novel compounds that could have significant biological activity, as illustrated by Acharya et al. (2017), who developed diverse high-yield routes for novel thieno-fused nitrogen and oxygen heterocycles (Acharya, Gautam, & Ila, 2017).

Antimicrobial and Anticancer Potential

The synthesis of novel fused pyridine systems from derivatives of the core compound has been investigated for their antimicrobial and anticancer potential. Elansary et al. (2012) synthesized new series of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and thieno[2,3-b:4,5-b′]dipyridines, evaluating them against human breast adenocarcinoma MCF-7 and colon carcinoma cell lines, with some compounds showing promising activity (Elansary, Moneer, Kadry, & Gedawy, 2012).

Safety and Hazards

The safety and hazards of 2-Hydroxy-7,8,9-trimethyl-1H-thieno[2,3-b;4,5-b’]dipyridin-4-one are not explicitly mentioned in the retrieved papers. It is a research product and not intended for human or veterinary use.

Zukünftige Richtungen

Thiophene-based analogs, such as 2-Hydroxy-7,8,9-trimethyl-1H-thieno[2,3-b;4,5-b’]dipyridin-4-one, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research may continue to explore the synthesis, properties, and applications of these compounds.

Eigenschaften

IUPAC Name |

6-hydroxy-11,12,13-trimethyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2S/c1-5-6(2)10-11-12(8(16)4-9(17)15-11)18-13(10)14-7(5)3/h4H,1-3H3,(H2,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGRVZGBYHJPTOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N=C1C)SC3=C2NC(=O)C=C3O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-7,8,9-trimethyl-1H-thieno[2,3-b;4,5-b']dipyridin-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

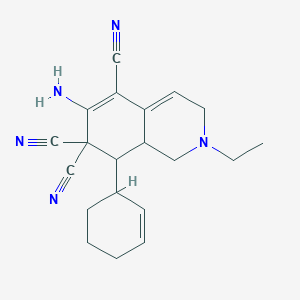

![2-[(4-Bromo-2-fluorophenyl)methylidene]propanedinitrile](/img/structure/B460817.png)

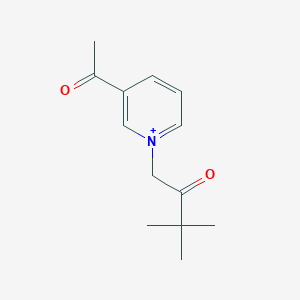

![2-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]isoquinolinium](/img/structure/B460822.png)

![2-Amino-4-(2,4-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B460824.png)

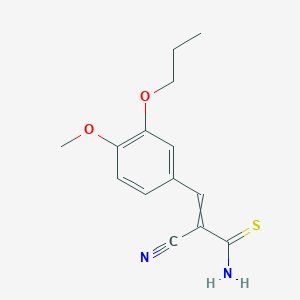

![2-Amino-4-(3,4-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B460829.png)

![Methyl 2-amino-4-(3,4-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B460830.png)

![methyl 2-amino-4-(2,4-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate](/img/structure/B460831.png)

![2-[(3-Fluorophenyl)methylthio]pyrimidine-4,6-diamine](/img/structure/B460832.png)

![methyl 2-amino-4-(2,3-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate](/img/structure/B460834.png)